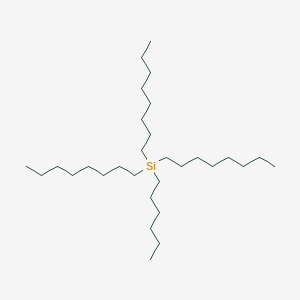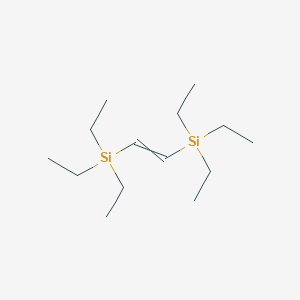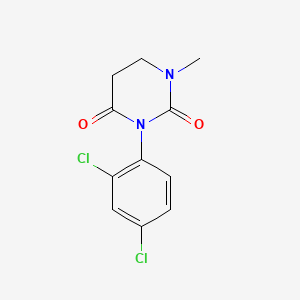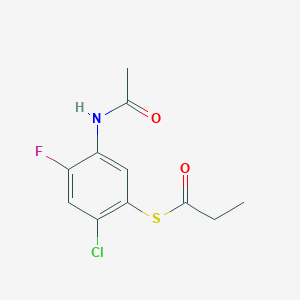![molecular formula C18H21ClN4O B14326738 N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide CAS No. 105565-54-6](/img/structure/B14326738.png)
N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a diazenyl group (-N=N-) linked to a chlorophenyl ring and a diethylamino-substituted phenyl ring, with an acetamide group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide typically involves a multi-step process. One common method includes the diazotization of 2-chloroaniline followed by coupling with N,N-diethylaniline under acidic conditions to form the diazenyl intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the required quality standards for commercial applications.
化学反应分析
Types of Reactions
N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group, resulting in the formation of aniline derivatives.
Substitution: The chlorophenyl ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce aniline derivatives. Substitution reactions can result in various substituted phenyl derivatives.
科学研究应用
N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
作用机制
The mechanism of action of N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide involves its interaction with specific molecular targets. The diazenyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
N-{2-[(E)-(2-Bromophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide: Similar structure with a bromine atom instead of chlorine.
N-{2-[(E)-(2-Fluorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide: Contains a fluorine atom in place of chlorine.
N-{2-[(E)-(2-Methylphenyl)diazenyl]-5-(diethylamino)phenyl}acetamide: Features a methyl group instead of chlorine.
Uniqueness
N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The specific electronic and steric effects imparted by the chlorine atom can result in distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
105565-54-6 |
|---|---|
分子式 |
C18H21ClN4O |
分子量 |
344.8 g/mol |
IUPAC 名称 |
N-[2-[(2-chlorophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H21ClN4O/c1-4-23(5-2)14-10-11-17(18(12-14)20-13(3)24)22-21-16-9-7-6-8-15(16)19/h6-12H,4-5H2,1-3H3,(H,20,24) |
InChI 键 |
XXNPPDFANKKERA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=CC=C2Cl)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


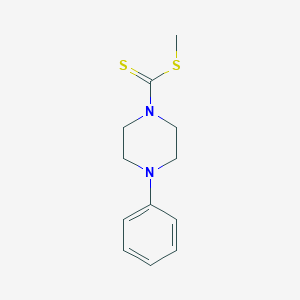
![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)
![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)
![5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)](/img/structure/B14326670.png)

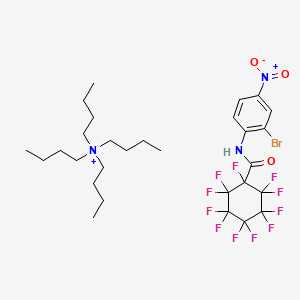
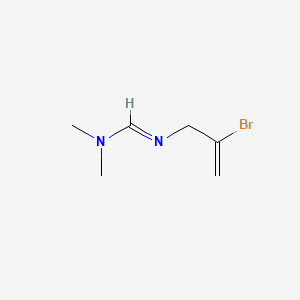
![36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene](/img/structure/B14326707.png)
